N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Overview
Description
N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves the cyclization of secondary amides and hydrazides. One common method includes the activation of triflic anhydride followed by microwave-induced cyclodehydration . Another approach involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes . Industrial production methods often employ environmentally benign synthesis techniques to ensure economic viability and scalability .
Chemical Reactions Analysis
N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ceric ammonium nitrate, triflic anhydride, and hydrazine derivatives . The major products formed from these reactions are typically other triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and antiviral agent . In agriculture, it is studied for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets . Additionally, in materials science, it is investigated for its potential use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring in the compound allows it to bind to various enzymes and receptors, thereby exerting its biological effects . The hydrogen bond accepting and donating characteristics of the triazole ring enable it to make specific interactions with different target receptors .
Comparison with Similar Compounds
N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can be compared with other triazole derivatives such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,3-triazoles . These compounds share similar structural features but differ in their specific applications and biological activities. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are known for their anticancer and antimicrobial properties, while 1,2,3-triazoles are widely used in drug discovery and materials science .
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
N-cyclopropyl-2-[[4,5-di(propan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-8(2)12-15-16-13(17(12)9(3)4)19-7-11(18)14-10-5-6-10/h8-10H,5-7H2,1-4H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTKJYPSYUHPDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C(C)C)SCC(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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